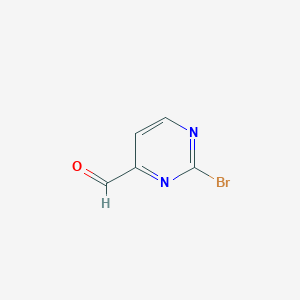
(4-tert-Butyl-2-iodo-phenyl)-methyl-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4-tert-Butyl-2-iodo-phenyl)-methyl-amine is an organic compound characterized by the presence of a tert-butyl group, an iodine atom, and a methylamine group attached to a phenyl ring. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (4-tert-Butyl-2-iodo-phenyl)-methyl-amine typically involves the following steps:
tert-Butylation: The tert-butyl group can be introduced via Friedel-Crafts alkylation using tert-butyl chloride and a Lewis acid catalyst like aluminum chloride.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on maximizing yield and purity while minimizing costs and environmental impact. This often includes the use of continuous flow reactors and advanced purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions
(4-tert-Butyl-2-iodo-phenyl)-methyl-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imines or amides.
Reduction: Reduction reactions can convert the iodine atom to a hydrogen atom, forming (4-tert-Butyl-phenyl)-methyl-amine.
Substitution: The iodine atom can be substituted with other nucleophiles, such as halides or organometallic reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or palladium on carbon can be used.
Substitution: Nucleophiles such as sodium azide or Grignard reagents are often employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imines or amides, while substitution reactions can produce a variety of substituted phenylamines.
Applications De Recherche Scientifique
Chemistry
In chemistry, (4-tert-Butyl-2-iodo-phenyl)-methyl-amine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for selective functionalization, making it valuable in organic synthesis.
Biology
In biological research, this compound can be used as a precursor for the synthesis of bioactive molecules. Its derivatives may exhibit interesting biological activities, such as antimicrobial or anticancer properties.
Medicine
In medicinal chemistry, this compound derivatives are explored for their potential therapeutic effects. They may serve as lead compounds in the development of new drugs.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals, including pharmaceuticals, agrochemicals, and materials science applications.
Mécanisme D'action
The mechanism of action of (4-tert-Butyl-2-iodo-phenyl)-methyl-amine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the iodine atom and tert-butyl group can influence its binding affinity and selectivity.
Comparaison Avec Des Composés Similaires
Similar Compounds
(4-tert-Butyl-phenyl)-methyl-amine: Lacks the iodine atom, which may result in different reactivity and biological activity.
(4-Iodo-phenyl)-methyl-amine: Lacks the tert-butyl group, affecting its steric properties and reactivity.
(4-tert-Butyl-2-chloro-phenyl)-methyl-amine: Similar structure but with a chlorine atom instead of iodine, leading to different chemical behavior.
Uniqueness
(4-tert-Butyl-2-iodo-phenyl)-methyl-amine is unique due to the combination of the tert-butyl group and iodine atom on the phenyl ring
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Propriétés
Formule moléculaire |
C11H16IN |
|---|---|
Poids moléculaire |
289.16 g/mol |
Nom IUPAC |
4-tert-butyl-2-iodo-N-methylaniline |
InChI |
InChI=1S/C11H16IN/c1-11(2,3)8-5-6-10(13-4)9(12)7-8/h5-7,13H,1-4H3 |
Clé InChI |
NZQCSXZOLJKKGW-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)C1=CC(=C(C=C1)NC)I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-(4-hydroxyphenyl)-11-methyl-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7)-dien-3-one](/img/structure/B12101097.png)
![[3-[3,4-Dihydroxy-6-methyl-5-(3,4,5-trihydroxyoxan-2-yl)oxyoxan-2-yl]oxy-4,5-dihydroxyoxan-2-yl] 8-hydroxy-1-(hydroxymethyl)-5,6,12,12,19-pentamethyl-23-oxo-24-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-22-oxahexacyclo[19.2.1.02,19.05,18.06,15.09,14]tetracos-15-ene-9-carboxylate](/img/structure/B12101113.png)


![4-Amino-5-[[1-[[4-amino-1-[[8-[[1-[[4-carboxy-1-[(1-carboxy-2-phenylethyl)amino]-1-oxobutan-2-yl]amino]-1-oxopropan-2-yl]amino]-5-hydroxy-2,7-dimethyl-8-oxooctan-4-yl]amino]-1,4-dioxobutan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-5-oxopentanoic acid](/img/structure/B12101133.png)
![1-Methyl-1,7-diazaspiro[4.5]decane](/img/structure/B12101147.png)
![1H-Indole-1-carboxylic acid, 4-[[(methylsulfonyl)oxy]methyl]-, 1,1-dimethylethyl ester](/img/structure/B12101160.png)

![N-[1-(2-chlorophenyl)ethyl]-2-methylpropane-2-sulfinamide](/img/structure/B12101178.png)




